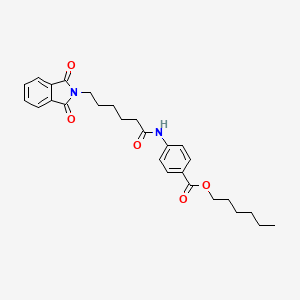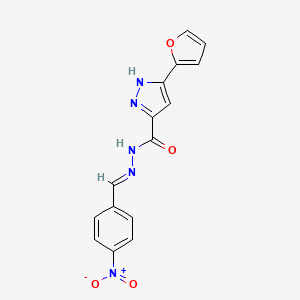![molecular formula C18H19Br2N3O B11976885 2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol](/img/structure/B11976885.png)
2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL is a synthetic organic compound characterized by the presence of a benzyl-substituted piperazine ring, an imino group, and a dibromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Imination Reaction: The 4-benzylpiperazine is then reacted with formaldehyde and a suitable amine to form the imino derivative.
Bromination: The final step involves the bromination of the phenol ring using bromine or a brominating agent under controlled conditions to yield the dibromophenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the dibromophenol moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-1,3-BENZENEDIOL
- 4-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)-1,3-BENZENEDIOL
- 4-(((4-(2,4-DIMETHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)-1,3-BENZENEDIOL
Uniqueness
2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)-4,6-DIBROMOPHENOL is unique due to the presence of the dibromophenol moiety, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19Br2N3O |
|---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-4,6-dibromophenol |
InChI |
InChI=1S/C18H19Br2N3O/c19-16-10-15(18(24)17(20)11-16)12-21-23-8-6-22(7-9-23)13-14-4-2-1-3-5-14/h1-5,10-12,24H,6-9,13H2/b21-12+ |
InChI Key |
GDLYESHVJHYNEC-CIAFOILYSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976815.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11976844.png)


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976874.png)
![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976878.png)
![2-(benzylsulfanyl)-3-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11976887.png)

